N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide
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Overview
Description
N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide is a complex organic compound that features a pyrene moiety linked to a maleimide group through an ethoxyethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide typically involves the following steps:
Formation of the Maleimide Intermediate: The maleimide group can be synthesized by reacting maleic anhydride with ammonia or primary amines under controlled conditions.
Linking the Ethoxyethyl Chain: The maleimide intermediate is then reacted with ethylene glycol to introduce the ethoxyethyl chain.
Attachment of the Pyrene Moiety: Finally, the pyrene-1-carboxylic acid is coupled with the ethoxyethyl-maleimide intermediate using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized to form pyrene quinones.
Reduction: The maleimide group can be reduced to succinimide.
Substitution: The ethoxyethyl chain can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as alkoxides or amines under basic conditions.
Major Products
Oxidation: Pyrene quinones.
Reduction: Succinimide derivatives.
Substitution: Various substituted ethoxyethyl derivatives.
Scientific Research Applications
N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a fluorescent probe due to the pyrene moiety’s strong fluorescence properties.
Biology: Employed in the study of protein-ligand interactions, where the maleimide group can form covalent bonds with thiol groups in proteins.
Medicine: Potential use in drug delivery systems, where the compound can be conjugated to therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide involves its interaction with molecular targets through its functional groups:
Maleimide Group: Reacts with thiol groups in proteins, forming stable thioether bonds.
Pyrene Moiety: Interacts with aromatic residues in proteins through π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl)-4,7,10,13,16-pentaoxanonadec-18-ynamide
- 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate
Uniqueness
N-(2-(2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethoxy)ethyl)pyrene-1-carboxamide is unique due to the presence of both the pyrene and maleimide groups, which confer distinct fluorescence properties and reactivity towards thiol groups, respectively. This dual functionality makes it particularly valuable in applications requiring both fluorescence detection and covalent modification of biomolecules.
Properties
IUPAC Name |
N-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethyl]pyrene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c28-21-10-11-22(29)27(21)13-15-31-14-12-26-25(30)20-9-7-18-5-4-16-2-1-3-17-6-8-19(20)24(18)23(16)17/h1-11H,12-15H2,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZCQXOZXCLKMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCN5C(=O)C=CC5=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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